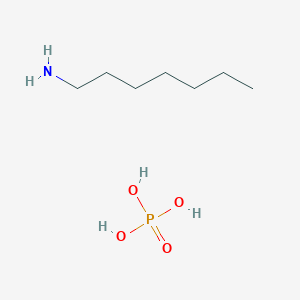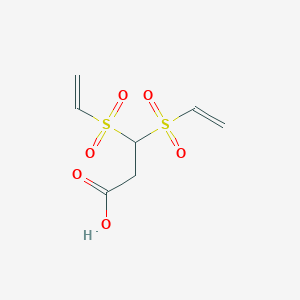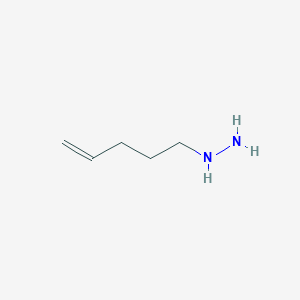![molecular formula C32H32N2O7 B12551659 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine CAS No. 162583-94-0](/img/structure/B12551659.png)
5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine is a synthetic nucleoside analog This compound is characterized by the presence of a bis(4-methoxyphenyl)(phenyl)methyl group attached to the 5’-hydroxyl group of thymidine, with a formyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves multiple steps. The starting material, thymidine, undergoes protection of the 5’-hydroxyl group with bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then oxidized to a formyl group using reagents like Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves its incorporation into DNA during replication. The presence of the bulky bis(4-methoxyphenyl)(phenyl)methyl group can hinder the activity of DNA polymerases, leading to chain termination. This property makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyuridine: Similar structure but lacks the formyl group at the 3’-position.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluorouridine: Contains a fluorine atom at the 2’-position instead of a hydroxyl group.
Uniqueness
The uniqueness of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine lies in its specific structural modifications, which confer distinct biochemical properties. The formyl group at the 3’-position and the bulky bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position make it a valuable tool in biochemical research and potential therapeutic applications .
Properties
CAS No. |
162583-94-0 |
|---|---|
Molecular Formula |
C32H32N2O7 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(2S,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C32H32N2O7/c1-21-18-34(31(37)33-30(21)36)29-17-22(19-35)28(41-29)20-40-32(23-7-5-4-6-8-23,24-9-13-26(38-2)14-10-24)25-11-15-27(39-3)16-12-25/h4-16,18-19,22,28-29H,17,20H2,1-3H3,(H,33,36,37)/t22-,28-,29-/m1/s1 |
InChI Key |
OWEWLFTYSHJDCP-RNOQYBQRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)


![2-[(Non-1-en-1-yl)oxy]benzoyl chloride](/img/structure/B12551605.png)
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)






![4-Piperidinone, 3,5-bis[(4-hydroxyphenyl)methylene]-1-methyl-](/img/structure/B12551644.png)

